Lead(II) methylmercaptide
Overview
Description
Lead(II) methylmercaptide is a chemical compound with the molecular formula C₂H₆PbS₂. It belongs to the family of mercaptans, which are sulfur-containing organic compounds known for their strong odors. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) methylmercaptide can be synthesized through several methods. One common method involves the reaction of lead(II) acetate with methyl mercaptan in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where lead(II) salts react with methyl mercaptan. The reaction mixture is then purified through filtration and crystallization processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Lead(II) methylmercaptide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(II) oxide and other sulfur-containing compounds.
Reduction: It can be reduced to elemental lead and methyl mercaptan under specific conditions.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Lead(II) oxide, sulfur dioxide.
Reduction: Elemental lead, methyl mercaptan.
Substitution: Various substituted lead compounds
Scientific Research Applications
Lead(II) methylmercaptide has several scientific research applications, including:
Analytical Chemistry: It is used as a standard for the calibration of analytical instruments in the determination of mercaptans in water and wastewater.
Environmental Science: It is used in studies related to the removal of mercaptans from water and wastewater.
Industrial Chemistry: It is used as an additive in the production of certain polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of lead(II) methylmercaptide involves its interaction with various molecular targets. In environmental applications, it reacts with mercaptans in water to form insoluble precipitates, which can be removed through filtration. In industrial applications, it acts as a stabilizer by preventing the degradation of polymers through its interaction with free radicals .
Comparison with Similar Compounds
- Lead(II) ethylmercaptide
- Lead(II) butylmercaptide
- Lead(II) phenylmercaptide
Comparison: Lead(II) methylmercaptide is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to lead(II) ethylmercaptide and lead(II) butylmercaptide, this compound has a shorter carbon chain, making it more reactive in certain chemical reactions. Its smaller molecular size also allows for easier handling and processing in industrial applications .
Properties
IUPAC Name |
lead(2+);methanethiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4S.Pb/c2*1-2;/h2*2H,1H3;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCJNNNXIOVOOW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S-].C[S-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6PbS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74-93-1 (Parent) | |
Record name | Methanethiol, lead(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035029960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6067882 | |
Record name | Lead(II) methylmercaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35029-96-0 | |
Record name | Methanethiol, lead(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035029960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanethiol, lead(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lead(II) methylmercaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead(II) methylthiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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